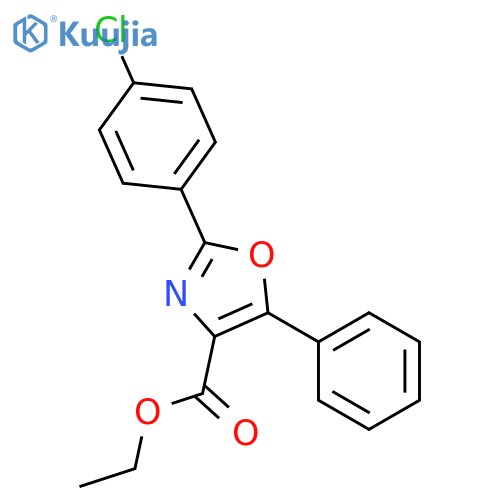

Cas no 1334553-30-8 (Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate)

1334553-30-8 structure

商品名:Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate

Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate

- ethyl 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole-4-carboxylate

- A926708

- 1334553-30-8

- Ethyl2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate

-

- インチ: InChI=1S/C18H14ClNO3/c1-2-22-18(21)15-16(12-6-4-3-5-7-12)23-17(20-15)13-8-10-14(19)11-9-13/h3-11H,2H2,1H3

- InChIKey: BWIDLUMGRCCOJT-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=C(C2=CC=CC=C2)OC(C3=CC=C(Cl)C=C3)=N1)OCC

計算された属性

- せいみつぶんしりょう: 327.0662210g/mol

- どういたいしつりょう: 327.0662210g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 5

- 複雑さ: 392

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.8

- トポロジー分子極性表面積: 52.3Ų

Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM191043-1g |

ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate |

1334553-30-8 | 95% | 1g |

$1018 | 2021-08-05 | |

| Chemenu | CM191043-1g |

ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate |

1334553-30-8 | 95% | 1g |

$1019 | 2024-08-02 | |

| Ambeed | A622023-1g |

Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate |

1334553-30-8 | 95+% | 1g |

$849.0 | 2024-04-24 |

Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate 関連文献

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

1334553-30-8 (Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate) 関連製品

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1334553-30-8)Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate

清らかである:99%

はかる:1g

価格 ($):764.0